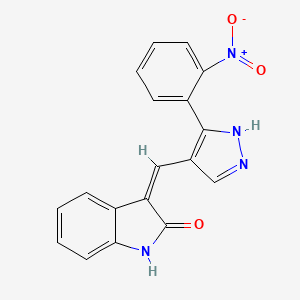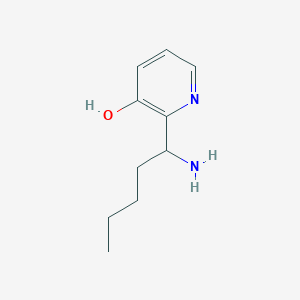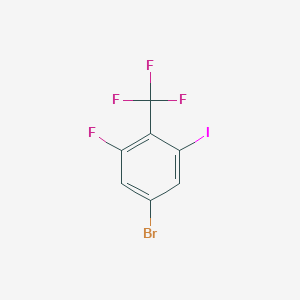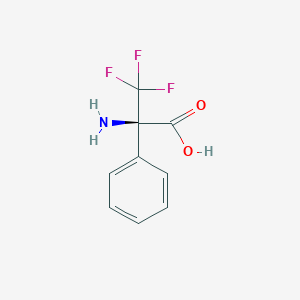
3,3,3-Trifluoro-2-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-phenylalanine: is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the alanine side chain, and a phenyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . This method ensures high stereoselectivity and yields non-racemic 3,3,3-Trifluoro-2-phenylalanine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-2-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl amines or alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: 3,3,3-Trifluoro-2-phenylalanine is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The trifluoromethyl group can act as a probe in NMR spectroscopy, providing insights into molecular dynamics.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its incorporation into peptides and proteins can enhance their pharmacokinetic properties, making them more resistant to enzymatic degradation.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure contributes to improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-2-phenylalanine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its binding affinity to enzymes and receptors. For example, it can act as a suicide inhibitor for pyridoxal-phosphate dependent enzymes . The compound’s unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, modulating its activity in biological systems.
Comparison with Similar Compounds
3,3,3-Trifluoroalanine: Lacks the phenyl group, making it less hydrophobic.
2,2,2-Trifluoro-1-phenylethanol: Contains a hydroxyl group instead of an amino group.
3,3,3-Trifluoro-2-fluoromethoxypropanoic acid: Contains a fluoromethoxy group instead of a phenyl group.
Uniqueness: 3,3,3-Trifluoro-2-phenylalanine stands out due to its combination of a trifluoromethyl group and a phenyl group. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)8(13,7(14)15)6-4-2-1-3-5-6/h1-5H,13H2,(H,14,15)/t8-/m1/s1 |
InChI Key |
FUPRWUOOEKSLDF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)
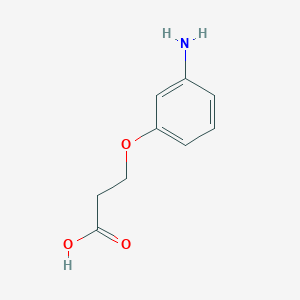
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)

![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B12965955.png)
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)

